Indium(III) tert-butoxide

Description

Structure

2D Structure

Properties

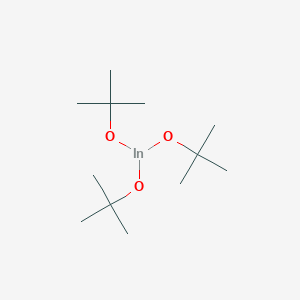

Molecular Formula |

C12H27InO3 |

|---|---|

Molecular Weight |

334.16 g/mol |

IUPAC Name |

tris[(2-methylpropan-2-yl)oxy]indigane |

InChI |

InChI=1S/3C4H9O.In/c3*1-4(2,3)5;/h3*1-3H3;/q3*-1;+3 |

InChI Key |

SSEICBQSWNBGQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)O[In](OC(C)(C)C)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design Strategies

Established Synthetic Routes for Indium(III) tert-butoxide

Several methods have been established for the synthesis of this compound, each with distinct advantages and applications. These routes primarily include salt metathesis, electrochemical pathways, and other organometallic strategies.

Salt metathesis is a common and versatile method for preparing indium alkoxides. google.com This approach typically involves the reaction of an indium trihalide, such as indium(III) chloride (InCl₃) or indium(III) bromide (InBr₃), with a source of tert-butoxide ions. google.comacs.org The reaction is driven by the formation of a salt byproduct, which can often be separated from the desired alkoxide product due to differences in solubility. google.com

A typical reaction involves combining an indium halide with either a pre-formed alkali metal tert-butoxide (e.g., potassium tert-butoxide) or with tert-butanol (B103910) in the presence of a strong, non-nucleophilic base like triethylamine (B128534). google.comrsc.orgscience.gov The base neutralizes the hydrogen halide formed in situ. google.com Solvents for these reactions are typically anhydrous and aprotic, such as tetrahydrofuran (B95107) (THF) or hydrocarbons like hexane (B92381). google.comacs.org For instance, heteroleptic indium(III)–tin(II) alkoxides have been synthesized through the salt metathesis reaction of Na₂Sn₂(OᵗBu)₆ with InCl₃ in refluxing THF. acs.org

Table 1: Examples of Salt Metathesis Reactions for Indium Alkoxides

| Indium Source | Alkoxide Source / Base | Solvent | Key Conditions | Product Type |

|---|---|---|---|---|

| Indium(III) chloride | tert-butanol and Triethylamine | Tetrahydrofuran (THF) | Dropwise addition at 0°C, then stirred for 18h at room temperature. google.com | This compound |

| Indium(III) bromide | 1-butanol and Triethylamine | Hexane / 1-butanol | Dropwise addition of indium bromide solution to the base solution. google.com | Indium(III) 1-butoxide |

| Indium(III) chloride | Na₂Sn₂(OᵗBu)₆ | Tetrahydrofuran (THF) | Refluxing THF. acs.org | Heteroleptic Indium(III)–tin(II) alkoxide |

Electrochemical synthesis offers an alternative route to organometallic compounds, including indium complexes. smolecule.comresearchgate.net This method involves the direct oxidation of a metal anode in the presence of a suitable ligand or its parent compound in an organic solvent. researchgate.net For example, indium(III) acetylacetonate (B107027) has been successfully synthesized by the alternating-current electrochemical dissolution of an indium metal anode in a solution of acetylacetone (B45752) and acetonitrile. researchgate.net

While specific reports on the direct electrochemical synthesis of this compound are not extensively detailed, the general principle is applicable. Such a pathway would involve the oxidation of an indium metal electrode in a solution containing tert-butanol. The electrochemical behavior of indium has been studied in various electrolytes, indicating that indium(III) can be reduced to indium(I) and indium(0), and conversely, metallic indium can be stripped to form indium(I). researchgate.net This redox flexibility is fundamental to electrochemical synthetic methods. acs.orgnih.gov

Beyond salt metathesis, other organometallic reactions provide effective routes to this compound and related alkoxides. One significant strategy is alcoholysis, which involves the reaction of an indium-containing precursor with an alcohol.

A general and high-yield synthesis for homoleptic indium alkoxides was developed using the reaction of the amide complex In[N-t-Bu(SiMe₃)]₃ with various tertiary alcohols, including tert-butanol (t-BuOH). acs.org This reaction produces the dimeric complex [In(μ-O-t-Bu)(O-t-Bu)₂]₂. acs.org Similarly, cyclopentadiene (B3395910) elimination reactions serve as another pathway. Indium(III) tris(cyclopentadienide), In(C₅H₅)₃, reacts with tert-butyl alcohol in a stoichiometric elimination reaction to yield [(C₅H₅)₂InO(t-Bu)]₂. acs.org

Advanced Synthesis of Ligand-Modified Indium(III) Alkoxide Complexes

The properties of this compound can be tailored by introducing other ligands into the metal's coordination sphere, leading to ligand-modified or heteroleptic complexes. These modifications can influence the precursor's stability, volatility, and decomposition characteristics.

The dimeric complex [In(μ-O-t-Bu)(O-t-Bu)₂]₂ can serve as a starting material for such modifications. For example, it reacts with the powerful donor ligand p-(dimethylamino)pyridine (p-Me₂Npy) to yield the five-coordinate monomeric adduct In(O-t-Bu)₃(p-Me₂Npy)₂. acs.org Reaction with a β-diketone like 2,2,6,6-tetramethyl-3,5-heptanedione results in a ligand exchange, affording (t-BuO)₂In(μ-O-t-Bu)₂In(t-Bu₂-β-diketonate)₂, a complex featuring both four- and six-coordinate indium centers. acs.org The synthesis of chiral indium(III) complexes with diaminophenoxy tridentate ligands has also been demonstrated, leading to robust alkoxy-bridged dinuclear compounds. acs.org These strategies highlight the versatility of indium alkoxide chemistry in creating structurally diverse molecules. researchgate.net

Purification and Handling Considerations for Research Applications

This compound is sensitive to moisture and requires handling under anhydrous conditions and an inert atmosphere, such as argon or nitrogen. google.comchemicalbook.com It is often supplied and handled as a solution in a suitable anhydrous solvent, like tert-butanol or toluene. smolecule.comchemicalbook.com

Purification of the compound is typically achieved through standard techniques for air-sensitive organometallic compounds, such as distillation or recrystallization from an appropriate solvent. smolecule.com Given its intended use as a precursor for thin-film deposition, achieving high purity is essential to avoid the incorporation of contaminants into the final material. For indium in general, purification processes like solvent extraction have been developed to remove metallic impurities from process solutions, a principle that underscores the importance of purity in precursor chemistry. researchgate.net

Design Principles for this compound as a Volatile Precursor

The design of a molecule for use as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) is governed by a set of key principles, including sufficient volatility, thermal stability, and clean decomposition. google.comwiley-vch.de this compound is designed to meet these criteria, making it a valuable single-source precursor (SSP) for materials like indium oxide (In₂O₃) and indium tin oxide (ITO). acs.orgacs.org

Volatility : Volatility is enhanced by minimizing intermolecular forces. The bulky tert-butyl groups on the alkoxide ligands provide significant steric hindrance. smolecule.com This steric shielding helps to prevent the formation of higher-order, less volatile oligomers or polymers, favoring the existence of smaller, more volatile species like the dimer [In(μ-O-t-Bu)(O-t-Bu)₂]₂. acs.org The nature of the organic ligand sphere is a critical factor in altering a metal alkoxide's volatility. rsc.org

Thermal Stability and Decomposition : An ideal precursor must be stable enough to be vaporized and transported to the substrate without premature decomposition. wiley-vch.de However, it must also decompose cleanly at the substrate surface at a desired temperature. This compound is designed to decompose to form indium oxide, with the organic byproducts being volatile and easily removed from the deposition chamber. acs.org Its use as an SSP for tin-rich ITO films demonstrates its utility in delivering multiple elements in a single molecule, ensuring a homogeneous distribution of elements in the final material. acs.orgacs.org

Reactivity : The precursor must exhibit appropriate reactivity for the deposition process. In ALD, this means self-limiting reactions with a co-reagent at the substrate surface. google.comacs.org The reactivity of the metal alkoxide can be tuned by modifying the ligand sphere, as discussed in section 2.2.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | In(OC(CH₃)₃)₃ |

| Indium(III) chloride | InCl₃ |

| Indium(III) bromide | InBr₃ |

| tert-Butanol | (CH₃)₃COH |

| Triethylamine | (C₂H₅)₃N |

| Tetrahydrofuran (THF) | C₄H₈O |

| Potassium tert-butoxide | KOC(CH₃)₃ |

| Indium(III) acetylacetonate | In(C₅H₇O₂)₃ |

| Acetylacetone | C₅H₈O₂ |

| Acetonitrile | CH₃CN |

| Indium(III) tris(N-(tert-butyl)trimethylsilylamide) | In[N(C(CH₃)₃)(Si(CH₃)₃)]₃ |

| Indium(III) tris(cyclopentadienide) | In(C₅H₅)₃ |

| p-(dimethylamino)pyridine | C₇H₁₀N₂ |

| 2,2,6,6-tetramethyl-3,5-heptanedione | C₁₁H₂₀O₂ |

| Indium oxide | In₂O₃ |

Structural Elucidation and Advanced Spectroscopic Characterization

Solid-State Structural Analysis by X-ray Crystallography

Single-crystal X-ray diffraction has been the principal technique for determining the precise three-dimensional structure of Indium(III) tert-butoxide in the solid state.

In the solid state, homoleptic this compound, [In(OᵗBu)₃], exists as a dimeric molecule, [In(OᵗBu)₃]₂. researchgate.net This was confirmed through the first structural elucidation of a homometallic, homoleptic indium alkoxide by X-ray structure determination. researchgate.net The compound crystallizes from hexane (B92381) in a dimeric form. researchgate.net

While the fundamental structure is a dimer, related indium complexes containing tert-butoxide ligands can also form other architectures. For instance, mononuclear indium complexes with a tert-butoxide ligand have been synthesized and characterized, particularly when bulky ancillary ligands are present. rsc.org Furthermore, complex heterometallic systems involving indium and other metals like tin can form large, polynuclear oxo-tert-butoxide clusters, demonstrating the versatility of the In-O-C framework. acs.org

The X-ray analysis of the dimeric [In(OᵗBu)₃]₂ reveals a structure with C₂ symmetry. researchgate.net The core of the dimer consists of an almost planar In₂O₂ ring, which is formed by the bridging of two tert-butoxide oxygen atoms between the two indium centers. researchgate.net This bridging results in each indium atom being coordinated to four oxygen atoms in a distorted tetrahedral environment. researchgate.net

In contrast, the coordination environment of indium in related, more complex molecules can vary significantly. In certain heterometallic indium(III)-tin(II) oxo tert-butoxide clusters, indium atoms have been observed in multiple distinct coordination geometries within the same molecule, including octahedral, square pyramidal, and distorted trigonal-bipyramidal arrangements. acs.org For example, in one such heptanuclear cluster, one indium atom is octahedrally coordinated, another has a square pyramidal ligand sphere, and a third adopts a distorted trigonal-bipyramidal geometry. acs.org In some mononuclear indium phosphasalen complexes, the indium atom exhibits a distorted square pyramidal geometry with the tert-butoxide ligand occupying the axial position. rsc.org

Table 1: Crystallographic Data for [In(OᵗBu)₃]₂

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Molecules per Unit Cell (Z) | 8 (dimeric units) |

| Core Structure | Dimer with an almost planar In₂O₂ ring |

| Indium Coordination | Distorted tetrahedral (from 4 oxygen ligands) |

Source: researchgate.net

Solution-Phase Spectroscopic Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for understanding the structure and dynamic behavior of this compound in solution.

Multinuclear NMR (¹H, ¹³C) is extensively used to characterize this compound and its derivatives in solution. rsc.orgmdpi.com In many cases, the NMR spectra recorded at room temperature appear relatively simple, suggesting a high degree of effective symmetry on the NMR timescale. researchgate.net For example, the ¹H and ¹³C NMR spectra of certain complex indium-tin tert-butoxide clusters are much simpler than what would be predicted from their complex, low-symmetry solid-state structures. acs.org This simplification is often attributed to rapid exchange processes occurring in solution. acs.org

In studies of mononuclear indium phosphasalen complexes with tert-butoxide ligands, ¹H NMR spectra confirm the selective formation of the indium alkoxide, with characteristic resonances appearing for the -OC(CH₃)₃ protons around 1.00 ppm in a THF-d₈ solution. rsc.org

While the solid state is defined by a dimeric structure, the situation in solution can be more complex, often involving equilibria between different species. For [In(OᵗBu)₃]₂, temperature-dependent NMR studies provide insight into this dynamic behavior. researchgate.net Simple spectra observed at room temperature become more complex at lower temperatures, which is indicative of a dynamic equilibrium being slowed or "frozen out" on the NMR timescale. researchgate.net

This suggests a possible equilibrium between the dimeric form, [In(OᵗBu)₃]₂, and a monomeric species, In(OᵗBu)₃. Such monomer-dimer equilibria are known for related indium complexes, where solution-state NMR spectroscopy suggests a fast exchange between monomeric and dimeric forms. rsc.org Advanced NMR techniques can further probe these solution structures. Diffusion-ordered spectroscopy (DOSY) can distinguish between species of different sizes in solution, helping to confirm whether a structure is monomeric or dimeric. rsc.org Furthermore, Rotating Frame Nuclear Overhauser Effect Spectroscopy (ROESY) can reveal through-space correlations between different parts of a molecule, providing data consistent with the solid-state structure being retained in solution for certain complexes. rsc.org

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Investigation of Fluxional Behavior and Ligand Exchange Dynamics

The dynamic nature of this compound in solution has been a subject of spectroscopic investigation, primarily through temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. In its solid state, X-ray crystallography has shown that this compound exists as a dimer, denoted as [In(OtBu)3]2. researchgate.net This dimeric structure features indium atoms coordinated by both terminal and bridging tert-butoxide ligands.

In solution, however, the compound exhibits behavior indicative of fluxional processes. At room temperature, the 1H NMR spectrum of [In(OtBu)3]2 in solution appears deceptively simple, often showing a single, sharp resonance for the tert-butoxide protons. This simplicity suggests a rapid exchange process on the NMR timescale, where the terminal and bridging butoxide groups are chemically equivalent. researchgate.net

However, as the temperature is lowered, the NMR spectra become more complex. researchgate.net The single resonance broadens and eventually resolves into multiple signals, corresponding to the distinct chemical environments of the bridging and terminal alkoxide ligands. This phenomenon is a classic indicator of a dynamic equilibrium being slowed down. The exchange process likely involves the cleavage and reformation of the dative bonds of the bridging butoxide ligands, leading to an interconversion between terminal and bridging positions. While detailed kinetic parameters for this exchange in this compound are not extensively documented in the literature, the temperature-dependent NMR data provide clear evidence of its fluxional nature in solution. researchgate.net Such behavior is common in metal alkoxides, which can exist as various oligomeric species in equilibrium.

In related, more complex indium-tin alkoxide clusters, any kind of fluxional behavior in solution has been ruled out based on solid-state and solution NMR data, highlighting that such dynamics are highly dependent on the specific molecular structure. acs.org The study of indium complexes with other ligands has also revealed fluxional behavior, confirming that ligand exchange dynamics are a characteristic feature of indium coordination chemistry. nih.gov

Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) is a crucial tool for confirming the molecular weight and elucidating the fragmentation patterns of this compound. Due to the compound's dimeric nature and sensitivity, soft ionization techniques are often preferred to observe the molecular ion or large fragments.

While detailed mass spectrometry data specifically for the dimeric [In(OtBu)3]2 is sparse in readily available literature, analysis of similar and related indium-alkoxide compounds provides significant insight. For instance, the Electron Ionization (EI) mass spectrum of a related heteroleptic indium(III)-tin(II) alkoxide displays an intensive fragment peak corresponding to the molecular ion with the loss of a single methyl group (M-CH3)+. acs.org This suggests that a primary fragmentation pathway for tert-butoxide ligands involves the cleavage of a C-C bond within the ligand, rather than the immediate loss of the entire alkoxide group.

Based on the behavior of related compounds, the expected fragmentation pathways for [In(OtBu)3]2 would likely involve:

Loss of a methyl group (-CH3): A common initial fragmentation for tert-butyl groups.

Loss of a tert-butoxy (B1229062) radical (-OtBu): Cleavage of the In-O bond.

Fragmentation of the dimeric core: Dissociation of the [In2(OtBu)6] structure into smaller charged fragments, potentially involving monomeric species like [In(OtBu)3]+ or fragments thereof.

A summary of plausible mass spectrometric fragments is presented below.

Interactive Table: Plausible Mass Spectrometry Fragments of this compound

| Fragment Formula | Description | Plausible m/z (for ¹¹⁵In) |

| [In₂(OᵗBu)₅(OC(CH₃)₂)]⁺ | Dimer minus a methyl group | 653.3 |

| [In₂(OᵗBu)₅]⁺ | Dimer minus a tert-butoxy group | 595.3 |

| [In(OᵗBu)₃]⁺ | Monomer molecular ion | 334.16 |

| [In(OᵗBu)₂]⁺ | Monomer minus a tert-butoxy group | 261.1 |

| [In(OᵗBu)(OC(CH₃)₂)]⁺ | Monomer minus a tert-butoxy and a methyl group | 246.1 |

Note: The m/z values are calculated based on the most abundant isotope of Indium (¹¹⁵In) and are theoretical. Actual spectra may show isotopic patterns.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within this compound. The spectra are characterized by vibrations of the tert-butoxide ligand and the Indium-Oxygen (In-O) bonds.

The characterization of newly synthesized this compound routinely includes FT-IR spectroscopy. researchgate.net The analysis of related indium alkoxide and mixed-alkoxide systems reveals key spectral regions. acs.orgoatext.com

Key Vibrational Modes:

C-H Stretching: Found in the region of 2850-3000 cm⁻¹, characteristic of the methyl groups in the tert-butoxide ligands.

C-O Stretching: The ν(C-O) modes are particularly informative. In metal alkoxides, these bands typically appear in the 900-1200 cm⁻¹ region. For this compound, which has both terminal and bridging alkoxide groups in its dimeric form, one would expect to see distinct C-O stretching frequencies for each environment. Typically, the C-O stretching frequency for a bridging alkoxide is lower than for a terminal one.

In-O Stretching: The vibrations of the In-O bonds are found in the far-infrared region, typically between 400 and 600 cm⁻¹. These bands are direct indicators of the metal-ligand bond. In the spectra of indium(III) complexes with oxygen-donating ligands, new bands in the 440-470 cm⁻¹ region are attributed to indium-oxygen interactions. oatext.com

Interactive Table: Typical Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| ν(C-H) | 2850 - 3000 | C-H stretching of methyl groups |

| δ(C-H) | 1350 - 1480 | C-H bending of methyl groups |

| ν(C-O) | 900 - 1100 | C-O stretching of tert-butoxide |

| ν(In-O) | 400 - 600 | Indium-Oxygen stretching |

Note: Specific peak positions can vary based on the physical state (solid/solution) and measurement technique (IR/Raman).

Analysis of the IR spectra of related indium acetylacetonate (B107027) complexes provides a basis for the assignment of metal-oxygen stretching frequencies. acs.org The presence of multiple bands in the In-O and C-O stretching regions in the solid-state spectrum of [In(OtBu)3]2 would be consistent with its dimeric structure containing inequivalent alkoxide ligands.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopies are used to probe the electronic transitions within a molecule and provide insights into its electronic structure, such as the HOMO-LUMO gap.

Indium(III) has a d¹⁰ electronic configuration, meaning its d-orbitals are completely filled. Consequently, d-d electronic transitions, which are common in transition metal complexes with partially filled d-orbitals, are not possible. The electronic spectra of this compound are therefore expected to be dominated by ligand-to-metal charge transfer (LMCT) transitions.

These LMCT transitions would involve the promotion of an electron from a high-lying occupied molecular orbital, primarily centered on the oxygen atoms of the tert-butoxide ligands (the HOMO), to a low-lying unoccupied molecular orbital, which would be mainly centered on the indium atom (the LUMO).

Given the nature of the alkoxide ligands, these transitions typically occur at high energies, placing the absorption bands in the ultraviolet (UV) region of the spectrum. As a result, solutions of this compound are colorless. While specific UV-Vis spectra for this compound are not extensively detailed in the cited literature, studies on the optical properties of indium oxide (In₂O₃), a related material, confirm its transparency in the visible region and absorption in the UV range. jst.go.jpresearchgate.net The study of other indium complexes for applications in organic light-emitting diodes (OLEDs) also involves characterization by UV-vis and photoluminescence spectra to determine HOMO/LUMO energy levels, though these systems contain extensive chromophoric ligands. rsc.org

Due to the high energy of its electronic transitions and likely non-emissive nature upon relaxation, significant photoluminescence is not an expected characteristic of this compound itself. Its primary role in materials science is often as a precursor for the deposition of indium-containing films, rather than for its intrinsic optical properties. smolecule.com

Reactivity, Ligand Exchange, and Mechanistic Pathways

Lewis Acidity and Electrophilic Activation Mechanisms

Indium(III) tert-butoxide functions as a Lewis acid, a substance that can accept an electron pair. smolecule.com This acidity is fundamental to its catalytic activity. The indium atom, with its vacant p-orbitals, can coordinate to Lewis bases, thereby activating substrates for subsequent reactions. This interaction is a key step in many catalytic cycles. researchgate.net

The electrophilicity of the indium center allows it to activate unsaturated systems, such as alkynes and alkenes, by π-coordination. researchgate.net This activation makes the unsaturated bond more susceptible to nucleophilic attack, a principle utilized in various organic reactions, including hydrofunctionalization and cycloisomerization. researchgate.net The strength of this Lewis acidity can be modulated by the counterions and ligands attached to the indium center, which in turn affects the compound's catalytic efficacy. researchgate.netnih.gov Studies on various indium(III) salts have shown that the choice of halide or other anionic ligand has a significant effect on catalytic activity, with more weakly coordinating anions generally leading to a more electrophilic and reactive indium species. researchgate.net For instance, indium(III) halides have been shown to catalyze the cyclization of ortho-alkynylphenols to benzofurans through π-Lewis acid activation of the alkyne. researchgate.net

In reactions with certain substrates like tert-butyl isocyanoacetate, indium halides induce cyclization to form 5(4H)-oxazolone derivatives. rsc.org This process is believed to be initiated by the coordination of the Lewis acidic indium center to the oxygen atom of the isocyanoacetate, which triggers the cyclization and subsequent migration of the indium complex to the more basic imine nitrogen atom of the resulting oxazolone (B7731731) ring. rsc.org

Ligand Exchange Reactions with Diverse Substrates

Ligand exchange is a predominant reaction pathway for this compound, enabling the synthesis of a wide array of derivatives and heterometallic complexes.

Reactions with Protic Reagents (e.g., Alcohols, Water)

This compound readily reacts with protic reagents. The reaction with water leads to hydrolysis, ultimately forming indium oxide. Its reaction with other alcohols, a process known as alcoholysis or transesterification, can be used to synthesize other indium alkoxides. For example, the reaction of In(N(Si(CH₃)₃)₂)₃ with tert-butanol (B103910) is a known route to produce this compound itself. researchgate.net Similarly, reacting this compound with a different alcohol would lead to an equilibrium mixture containing the new alkoxide.

A study involving Indium(III) tris(cyclopentadienide) demonstrated that its reaction with tert-butyl alcohol results in a stoichiometric cyclopentadiene (B3395910) elimination to form the dimeric complex [(C₅H₅)₂InO(t-Bu)]₂. acs.org This highlights the propensity for the indium center to undergo ligand exchange with protic substrates.

Exchange with Metal Halides for Heterobimetallic Complex Formation

Ligand exchange reactions between this compound and various metal halides are a key strategy for constructing heterobimetallic complexes. These reactions often involve the transfer of tert-butoxide groups from indium to the other metal center, with a concurrent transfer of halide ligands to the indium.

Research has shown that reacting this compound with tin(II) chloride in a 1:1 molar ratio in THF leads to the formation of Sn(OᵗBu)₃InCl₂ · THF via ligand exchange. acs.org This demonstrates a straightforward metathesis pathway. Further studies have explored reactions with a variety of transition metal chlorides to synthesize novel heterometallic indium(III) tert-butoxides containing metals such as titanium, vanadium, chromium, manganese, cobalt, copper, and gold. uni-saarland.de For example, the reaction of CoCl₂ with KIn(OᵗBu)₄ yielded a characterizable product, "[CoIn(OᵗBu)₅]₂". uni-saarland.de

These heterobimetallic complexes are of interest as single-source precursors for mixed-metal oxide materials. acs.org

| Reactant 1 | Reactant 2 | Solvent | Product | Reference |

| In(OᵗBu)₃ | SnCl₂ | THF | Sn(OᵗBu)₃InCl₂ · THF | acs.org |

| KIn(OᵗBu)₄ | CoCl₂ | - | "[CoIn(OᵗBu)₅]₂" | uni-saarland.de |

| Na₂Sn₂(OᵗBu)₆ | InCl₃ | THF | Sn(OᵗBu)₃InCl₂ · THF | acs.org |

Transalkoxylation Processes and their Catalytic Implications

Transalkoxylation, or the exchange of alkoxide groups, is a fundamental process with significant catalytic implications. While specific studies focusing solely on the catalytic implications of transalkoxylation involving this compound are not extensively detailed in the provided results, the principle is an extension of its reactivity with alcohols. In catalytic cycles, the ability of the indium center to exchange its tert-butoxide ligand for a substrate alcohol is crucial.

This process is analogous to transamidation reactions promoted by metal alkoxides like sodium tert-butoxide, which can proceed through nucleophilic addition-elimination pathways. researchgate.net The bulky nature of the tert-butoxide group can influence the regioselectivity of reactions, favoring the formation of specific products, often referred to as "Hoffmann" products in elimination reactions. masterorganicchemistry.com This steric influence is a key factor in its utility as a selective base and catalyst.

Thermal Decomposition Pathways and Volatility Studies

The thermal behavior of this compound is critical for its application as a precursor in vapor-phase deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). acs.orgwiley-vch.de

Studies on related indium compounds provide insight into the decomposition process. For instance, indium(I) tin(II) tritert-butoxide, when heated to 400 °C, thermally degrades to yield tin-rich indium tin oxide (ITO) films. acs.org this compound itself decomposes when heated with certain reactants, forming indium oxide, isobutylene (B52900), and tert-butanol. acs.org The volatility of the precursor and its decomposition temperature are key parameters that determine the conditions required for thin film deposition. wiley-vch.de

Pyrolysis Mechanisms in Vapor-Phase Deposition

Pyrolysis, the thermal decomposition of a material at elevated temperatures in an inert atmosphere, is the core chemical process in CVD and ALD. mdpi.com For this compound, pyrolysis in the gas phase would lead to the cleavage of indium-oxygen and carbon-oxygen bonds.

The decomposition of related trialkylated indium compounds has been shown to be a complex homogeneous-heterogeneous process that follows first-order kinetics and proceeds through both radical and olefine-hydride mechanisms. osti.gov A similar complex pathway can be anticipated for this compound. The tert-butoxide ligand can decompose via the elimination of isobutylene to form a metal-hydroxide species, which can then condense to form the metal oxide.

In the context of ALD, the precursor must be thermally stable enough to be transported into the reactor but decompose cleanly on the substrate surface upon reaction with a co-reactant or due to thermal energy. hanyang.ac.kr The self-limiting nature of ALD relies on the controlled surface reactions of the precursor. hanyang.ac.kr For example, some ALD processes have observed that a precursor might undergo gas-phase thermal decomposition within the reactor to generate a more reactive species, which then participates in film growth. acs.org This highlights the importance of understanding the precise pyrolysis mechanisms to control the deposition of high-quality indium oxide or related thin films.

Elucidation of Decomposition Intermediates

The thermal stability and decomposition pathways of this compound are critical to understanding its application in high-temperature processes like chemical vapor deposition. While detailed mechanistic studies on its thermal decomposition are not extensively documented, related chemistries suggest potential pathways. For instance, the decomposition of indium alkoxide complexes can lead to the formation of indium oxide materials. The process may involve the elimination of isobutene and water, followed by the condensation of the resulting indium hydroxide (B78521) or oxo-hydroxide species.

In reactions involving other reagents, the tert-butoxide ligand can be transformed. Under basic conditions in the presence of an alcohol, decomposition of related metal-indenylidene complexes, which can be initiated by sodium tert-butoxide, has been shown to proceed via an alcoholysis pathway. nih.govacs.org This suggests that the reaction environment significantly influences the stability and decomposition route of the tert-butoxide group. In the solid state, related dimeric organoindium tert-butoxide complexes, such as [(C₅H₅)₂InO(t-Bu)]₂, are known to decompose at approximately 125 °C. acs.org The formation of complex, multinuclear oxo-tert-butoxide cluster cations has also been observed during reactions intended to produce simpler heterometallic alkoxides, indicating that decomposition and rearrangement pathways can lead to thermodynamically stable, complex structures. acs.org

Mechanistic Investigations of Organic Transformations Promoted by this compound

This compound and related indium(III) compounds are versatile reagents in organic synthesis, capable of acting through various mechanistic pathways. Their utility stems largely from the Lewis acidic nature of the indium(III) center.

Role of Indium(III) as a Catalyst and Stoichiometric Reagent

Indium(III) compounds, including the tert-butoxide, function prominently as catalysts, primarily by acting as Lewis acids. smolecule.comresearchgate.net This Lewis acidity allows them to activate a wide range of functional groups. As a catalyst, this compound can facilitate carbon-carbon bond formation, asymmetric reactions, and carbonylations. smolecule.com The bulky tert-butoxide groups can also impart steric influence, enhancing selectivity in catalytic processes. smolecule.com

Indium(III) salts like InCl₃, InBr₃, and In(OTf)₃ have been widely applied as catalysts for numerous reactions, including:

Hydrofunctionalization Reactions : Indium(III) halides catalyze the addition of nucleophiles such as phenols, amines, and thiols to unsaturated bonds. researchgate.net

Enyne Cycloisomerizations : These catalysts can activate alkynes towards nucleophilic attack by a tethered alkene, leading to complex cyclic structures. researchgate.netacs.org

Reductive Halogenations : In the presence of a hydrosilane and a halogen source, indium(III) halides effectively catalyze the reduction of carboxylic acids to alkyl halides. organic-chemistry.org

Heck Reactions : A ligand-free, indium(III)-catalyzed Heck reaction has been developed for coupling aryl iodides with olefins. researchgate.net

In addition to its catalytic role, this compound can also participate as a stoichiometric reagent. A classic example is its formation in protonolysis reactions. For instance, Indium(III) tris(cyclopentadienide), In(C₅H₅)₃, reacts stoichiometrically with tert-butyl alcohol to eliminate cyclopentadiene and form the dimeric indium alkoxide, [(C₅H₅)₂InO(t-Bu)]₂. acs.orgacs.org In this context, the indium alkoxide is the final product rather than a catalytic species that turns over. Similarly, indium metal can be used in stoichiometric amounts for the propargylation of N-tert-butanesulfinyl ketimines, where an indium alkoxide intermediate is implicitly formed and consumed. mdpi.com

| Role | Reaction Type | Example | Reference |

| Catalyst | Lewis Acid Catalysis | Indium(III)-catalyzed cascade cycloisomerization of 1,5-enynes. | acs.org |

| Catalyst | Heck Reaction | Ligand-free coupling of aryl iodides and olefins. | researchgate.net |

| Catalyst | Reductive Halogenation | InBr₃-catalyzed reduction of carboxylic acids to alkyl bromides. | organic-chemistry.org |

| Stoichiometric | Protonolysis/Elimination | Reaction of In(C₅H₅)₃ with tert-butyl alcohol to yield [(C₅H₅)₂InO(t-Bu)]₂. | acs.orgacs.org |

Identification of Key Intermediates and Transition States

Understanding the precise mechanism of indium-promoted reactions requires the identification of transient intermediates and transition states. A combination of experimental techniques (e.g., NMR spectroscopy) and computational studies (e.g., Density Functional Theory, DFT) has provided significant insights.

In indium(III)-catalyzed cascade cycloisomerization reactions of 1,5-enynes, DFT calculations have been instrumental in mapping the reaction pathway. acs.org The mechanism involves the electrophilic activation of the alkyne by the In(III) catalyst, followed by a 6-endo cyclization. Key intermediates identified through these studies include fused bicyclic species with a polarized carbon-indium bond, which possess significant zwitterionic character. acs.org The calculations also located the transition state for the isomerization between cis and trans bicyclic intermediates, revealing a structure with an almost planar tertiary carbocation. acs.org

For indium-mediated allylation reactions involving chiral N-tert-butanesulfinyl imines, a six-membered chair-like transition state has been proposed to rationalize the high diastereoselectivity observed. beilstein-journals.org In this model, the indium atom coordinates to the nitrogen of the imine, and the steric bulk of the substituents directs the nucleophilic attack to a specific face of the C=N bond.

Ligand exchange reactions are fundamental to the reactivity of this compound. The reaction with sterically demanding tin(II) compounds, for example, leads to heterometallic, heteroleptic alkoxides via ligand exchange, forming intermediates with bridging tert-butoxy (B1229062) groups that can be characterized by NMR spectroscopy and X-ray crystallography. acs.org

| Reaction Type | Intermediate/Transition State | Method of Identification | Reference |

| Enyne Cycloisomerization | Fused bicyclic zwitterionic intermediate (INT1); Isomerization transition state (TS-isom) | DFT Calculations (NBO analysis) | acs.org |

| Asymmetric Allylation | Six-membered chair-like transition state | Mechanistic Proposal based on Stereochemical Outcome | beilstein-journals.org |

| Ligand Exchange | Heterometallic alkoxide-amide with bridging tBuO groups | X-ray Crystallography, Multinuclear NMR | acs.org |

| Ligand Exchange | Heptanuclear indium(III)-tin(II) oxo tert-butoxide cluster | X-ray Crystallography, Multinuclear NMR | acs.org |

These investigations into the intermediates and transition states are crucial for optimizing reaction conditions and designing more efficient and selective indium-based catalysts for organic synthesis.

Applications in Materials Science and Thin Film Fabrication

Indium(III) tert-butoxide as a Precursor for Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a vacuum deposition method used to produce high-quality, high-performance solid materials, typically under vacuum. The process involves the decomposition of a volatile precursor on a heated substrate, leading to the formation of a thin film.

MOCVD is a specific type of CVD that uses metal-organic compounds as precursors. While various indium precursors are utilized in MOCVD, the use of this compound is specialized and primarily documented in the context of creating complex, single-source precursors.

Detailed studies focusing on the direct use of this compound as a sole precursor for the MOCVD of pure Indium Oxide (In₂O₃) thin films are not extensively reported in peer-reviewed literature. The synthesis of the precursor itself is noted to be relatively complex and time-consuming, which may limit its widespread application compared to other commercially available indium sources. acs.org

This compound has been successfully used as a reactant to synthesize a novel single-source precursor for Indium Tin Oxide (ITO). In a documented synthesis, this compound is reacted with tin(II) chloride (SnCl₂) to form a complex heptanuclear indium(III)-tin(II) oxo tert-butoxide cluster. acs.org This cluster then serves as a single-source precursor which, upon thermal degradation at 400 °C, yields tin-rich ITO films. acs.org This molecular approach allows for the incorporation of a high degree of tin into the ITO material. acs.org

The reaction to form this single-source precursor demonstrates a key application of this compound in creating advanced materials for electronic applications.

Table 1: Synthesis of an Indium-Tin Single-Source Precursor

| Reactant 1 | Reactant 2 | Molar Ratio | Product |

|---|

This interactive table summarizes the synthesis of a single-source precursor for ITO films using this compound. acs.org

The structure of a MOCVD precursor significantly influences the growth, morphology, and microstructure of the resulting thin film. The tert-butoxide ligands in this compound are bulky, which can affect the precursor's decomposition pathway and the incorporation of impurities. However, as direct deposition studies using only this compound are scarce, a detailed analysis of its specific impact on In₂O₃ film morphology is not available. In the context of the derived indium-tin cluster, the molecular structure is designed to decompose cleanly into the desired oxide, but specific details on the resulting film morphology from this precursor were not extensively discussed in the available literature. acs.org

Optimizing process parameters such as substrate temperature, pressure, and precursor flow rate is crucial for controlling film properties in any MOCVD process. For the single-source indium-tin precursor derived from this compound, a thermal degradation temperature of 400 °C was used to produce tin-rich ITO films. acs.org However, a comprehensive set of optimized MOCVD process parameters for depositions using this compound directly is not well-documented in the literature, precluding the creation of a detailed data table on the subject.

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on the sequential use of self-limiting chemical reactions. While metal tert-butoxides, particularly those of alkali metals, have been investigated and used as precursors for ALD, there are no specific, detailed research findings on the application of this compound in ALD processes. osti.govrsc.org The suitability of a precursor for ALD depends on its thermal stability within a specific temperature window and its ability to undergo self-limiting surface reactions. The behavior of this compound under typical ALD conditions has not been reported in the surveyed scientific literature.

Atomic Layer Deposition (ALD) Applications

Synthesis of Indium-Containing Nanomaterials and Nanostructures

This compound can also be utilized as a precursor in solution-based and decomposition-driven methods for synthesizing indium-based nanomaterials. These methods offer control over the size, shape, and crystallinity of the resulting nanostructures.

Solution-Phase Synthesis of Indium Oxide Nanocrystals

Solution-phase synthesis, including sol-gel and hydrothermal methods, is a versatile approach for producing nanocrystals. The general principle involves the controlled hydrolysis and condensation of a molecular precursor in a liquid medium. Metal alkoxides are well-suited for these processes due to their reactivity with water.

In a typical sol-gel process involving this compound, the precursor would be dissolved in a suitable organic solvent. The controlled addition of water would initiate hydrolysis, where the tert-butoxide ligands are replaced by hydroxyl groups, followed by condensation reactions between the hydroxylated intermediates to form an In-O-In network. This process results in the formation of a colloidal suspension (sol) of indium oxide nanoparticles, which can then be aged and calcined to control crystallinity and final particle size.

While this mechanism is chemically sound, most documented methods for the solution-phase synthesis of indium oxide nanocrystals employ more common inorganic salts as precursors due to their lower cost and simpler handling.

| Indium Precursor | Synthesis Method | Typical Particle Size | Resulting Material |

|---|---|---|---|

| Indium(III) Nitrate | Polymerized Complex / Calcination | 15–25 nm | In₂O₃ Nanoparticles |

| Indium(III) Nitrate | Hydrothermal | ~12 nm | In₂O₃ Nanospheres |

| Indium(III) Acetate | Sol-Gel | ~100 nm | In₂O₃ Nanocrystals |

This table shows common precursors and methods for synthesizing indium oxide nanoparticles, as specific studies using this compound are less common. thaiscience.infonaturalspublishing.comresearchgate.net

Controlled Growth of Indium-Based Nanostructures via Precursor Decomposition

Thermal decomposition is another route to synthesize nanomaterials, where a precursor is heated in a controlled atmosphere to induce its breakdown and the subsequent formation of crystalline nanostructures. The volatility of this compound makes it a potential candidate for such vapor-phase synthesis methods, analogous to chemical vapor deposition (CVD). researchgate.net

In a hypothetical process, this compound would be vaporized and transported by a carrier gas into a high-temperature furnace. At a sufficiently high temperature, the molecule would decompose, breaking the indium-oxygen and carbon-oxygen bonds. The resulting indium and oxygen species could then nucleate and grow on a substrate to form various nanostructures like nanowires, nanorods, or thin films. The morphology and crystallinity of these structures would be controlled by parameters such as decomposition temperature, pressure, gas flow rates, and the presence of a catalyst.

While the thermal decomposition of metalorganic precursors is a well-established technique for nanomaterial synthesis nih.gov, specific research detailing the controlled growth of indium-based nanostructures from the decomposition of this compound is limited. Studies on other volatile indium precursors, such as trimethylindium, have been conducted to understand decomposition pathways for the growth of materials like indium nitride. chemrxiv.org

Catalytic Applications in Organic and Polymer Synthesis

Lewis Acid Catalysis in Carbon-Carbon Bond Formation

As a Lewis acid, Indium(III) tert-butoxide activates substrates to facilitate a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic scaffolds. smolecule.com The indium(III) center can coordinate with unsaturated systems or heteroatoms, enhancing the electrophilicity of the substrate and enabling nucleophilic attack. researchgate.net

Indium(III) compounds are effective catalysts and reagents in a range of cross-coupling reactions. While specific examples detailing the use of isolated this compound are not extensively documented, the closely related triorganoindium compounds (R₃In), which can be prepared from indium(III) chloride, are valuable partners in palladium-catalyzed cross-coupling reactions with aryl halides, vinyl triflates, and acid chlorides. researchgate.net These reactions demonstrate high yields and chemoselectivity, presenting a useful alternative to other organometallic reagents. researchgate.net

Furthermore, indium(III) halides have been shown to catalyze Heck-type reactions. researchgate.net In the realm of alkyne coupling, indium(III) trichloride (B1173362) has been reported to catalyze the Sonogashira cross-coupling of aryl halides with terminal alkynes in the absence of transition-metal co-catalysts. sci-hub.se The use of potassium tert-butoxide as a base in palladium-catalyzed cross-coupling reactions is also common, and in some systems, it may interact with the metal center to form active alkoxide species. researchgate.netacs.org For instance, iron(II) chloride in combination with potassium tert-butoxide has been used for stereoselective Mizoroki–Heck reactions. researchgate.net

The Lewis acidic nature of indium(III) compounds makes them excellent catalysts for cyclization and annulation reactions. Indium(III) halides, such as InI₃, are particularly effective in promoting the cascade cycloisomerization of 1,n-enynes. researchgate.net These reactions proceed under mild conditions to generate complex polycyclic frameworks with high stereoselectivity and atom economy. nih.gov

A notable example is the indium(III)-catalyzed cascade cycloisomerization of 1,5-enynes that bear pendant aryl nucleophiles. nih.gov Using a catalytic amount of InI₃ (5 mol%), a variety of aryl-substituted 1,5-enynes undergo a double cyclization to produce tricyclic heterocycles, including benzo[b]chromenes and phenanthridines. nih.govresearcher.life The reaction is stereospecific and is believed to proceed through a biomimetic cation-olefin cascade mechanism involving a 6-endo-dig cyclization followed by hydroarylation. nih.gov

In other annulation reactions, indium(III) triflate (In(OTf)₃) has been utilized as a catalyst for the [3+2] annulation of alkenes with α,β-unsaturated keto-carboxylic acids to synthesize γ-butyrolactone derivatives. chemrxiv.org The use of a Brønsted base like potassium tert-butoxide can also promote annulation reactions, sometimes leading to different regiochemical outcomes compared to Lewis acid catalysis, highlighting the tunable nature of these cyclization strategies. acs.orgorganic-chemistry.org

This compound has been identified as a potential catalyst for carbonylation processes, which are crucial for synthesizing carboxylic acids and their derivatives. smolecule.com While detailed studies focusing solely on this compound are limited, related systems highlight the role of its components. For example, palladium-catalyzed carbonylation reactions often employ bases like potassium tert-butoxide. science.gov In one specific application, the palladium-catalyzed tert-butoxycarbonylation of 2,2,2-trifluoroacetimidoyl iodides was developed to produce fluorinated α-amino acid precursors, although here the palladium complex is the primary catalyst. researchgate.net The reactivity suggests that metal alkoxides can play a key role in the broader field of carbonylation chemistry.

Asymmetric Catalysis and Stereoselectivity

The development of chiral indium catalysts has opened new avenues for stereoselective synthesis, enabling the production of enantiomerically enriched compounds that are vital for the pharmaceutical industry. smolecule.com this compound and other alkoxide derivatives are key components in the design of some of these stereoselective catalysts.

Chiral indium(III) complexes have proven to be highly effective in a variety of enantioselective transformations. By combining an indium source, such as indium triflate or an indium halide, with a chiral ligand, catalysts can be generated that afford products with high enantiomeric excess (ee). ntu.edu.sg

Key examples of such transformations include:

Mukaiyama Aldol (B89426) Reactions: A chiral catalyst prepared from indium triflate and the (S,S)-i-Pr-pybox ligand has been used for the enantioselective Mukaiyama aldol reaction between silyl (B83357) enol ethers and various aldehydes, achieving up to 92% ee. ntu.edu.sg

Propargylation and Allenylation: The same (S,S)-PYBOX-In(III) complex effectively catalyzes the enantioselective addition of allenyltributylstannane to aldehydes, yielding homopropargylic and allenylic alcohols with up to 90% ee. ntu.edu.sg

Allylation Reactions: Indium-mediated diastereoselective allylation of chiral N-tert-butanesulfinyl imines is a well-established method for preparing diastereomerically enriched homoallylamines. sci-hub.se The high level of stereocontrol is directed by the chiral sulfinyl group, and the reaction proceeds efficiently. beilstein-journals.orgnih.gov

The following table summarizes the performance of a chiral (S,S)-PYBOX-In(III) catalyst in the propargylation and allenylation of various aldehydes.

| Aldehyde | Homopropargylic Alcohol Yield (%) | Homopropargylic Alcohol ee (%) | Allenylic Alcohol Yield (%) | Allenylic Alcohol ee (%) |

| Benzaldehyde | 41 | 88 | 46 | 90 |

| 4-Chlorobenzaldehyde | 40 | 85 | 45 | 88 |

| 2-Naphthaldehyde | 43 | 86 | 48 | 89 |

| Cinnamaldehyde | 35 | 82 | 40 | 85 |

| Cyclohexanecarboxaldehyde | 38 | 80 | 42 | 83 |

Table based on data for the enantioselective addition of allenyltributylstannane to aldehydes catalyzed by a chiral (S,S)-PYBOX-In(III) complex. ntu.edu.sg

The rational design of chiral ligands is central to the success of indium-catalyzed asymmetric reactions. Ligands such as bis(oxazolines) (BOX), pybox, and chiral diaminophenolates have been successfully employed to create a stereochemically defined environment around the indium metal center. ntu.edu.sgacs.org

In the field of polymer chemistry, chiral indium complexes are particularly significant as initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA). ubc.caacs.org The stereoselectivity of the polymerization (isotactic vs. heterotactic PLA) is controlled by the catalyst structure.

Indium alkoxide complexes, including those with tert-butoxide co-ligands, are often the active species in these ROP reactions. Research has shown that the aggregation state of the indium catalyst, which can be influenced by the ligand and the alkoxide group, plays a crucial role in its activity and selectivity. acs.org For instance, discrete mononuclear chiral aluminum complexes have been synthesized using a bulky tert-butoxide co-ligand to prevent dimerization, leading to more controlled polymerization. manchester.ac.uk

A notable example in indium chemistry is a meso indium complex featuring a phosphasalen ligand and a tert-butoxide co-ligand. rsc.org This achiral complex demonstrates high isoselectivity (Pᵢ up to 0.88) in the polymerization of racemic lactide, operating through a chain-end control mechanism. The study highlights how modifying substituents on the ligand scaffold and the nature of the alkoxide co-ligand can fine-tune the catalytic performance. rsc.org

Ring-Opening Polymerization (ROP)

Indium(III) complexes, often featuring alkoxide initiating groups like tert-butoxide, are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters such as lactides and caprolactones. acs.orgresearchgate.net These reactions are crucial for the synthesis of biodegradable polymers like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL), which are sustainable alternatives to traditional petroleum-based plastics. acs.orgcore.ac.uk The catalytic systems can be formed from this compound directly or generated in situ from precursors like indium(III) chloride and an alcohol in the presence of a base. acs.org

Indium(III) alkoxide catalysts, including those with tert-butoxide ligands, demonstrate high activity in the ROP of various cyclic esters. The polymerization of racemic lactide (rac-LA) and ε-caprolactone (ε-CL) has been extensively studied. researchgate.netresearchgate.netresearchgate.net For instance, indium complexes supported by phosphasalen ligands with a tert-butoxide initiating group are active for the ROP of both lactide and ε-caprolactone. ed.ac.uk Similarly, indium complexes with salen-type ligands are also highly effective. scispace.comacs.org

The polymerization process is generally well-controlled, meaning there is a linear relationship between the number-average molecular weight (M_n) of the resulting polymer and the monomer-to-initiator ratio, and the polymers produced have a narrow molecular weight distribution (low dispersity, Đ). acs.orgresearchgate.net This control allows for the synthesis of polymers with predictable chain lengths and properties. For example, the polymerization of up to 1000 equivalents of rac-LA with a dinuclear indium catalyst can be completed in under 4 hours, demonstrating a controlled process. acs.org Some indium systems are also effective for the polymerization of other cyclic esters like β-butyrolactone. acs.orgresearchgate.net

The table below summarizes the performance of various indium-based catalysts in the ROP of lactide and ε-caprolactone.

| Catalyst System | Monomer | Conditions | Conversion (%) | M_n ( kg/mol ) | Đ (M_w/M_n) | Source |

| InCl₃/BnOH/NEt₃ | rac-LA | 21°C, CD₂Cl₂ | >95 | Variable | 1.10-1.20 | acs.org |

| [(ONNO)InCl]₂(μ-OEt)(μ-Cl) | rac-LA | 25°C, CH₂Cl₂ | 97 (30 min) | 28.9 | 1.09 | researchgate.netacs.org |

| Phosphasalen-In-OtBu | rac-LA | 25°C, THF | 90 | 10.5 | 1.11 | ed.ac.uk |

| Phosphasalen-In-OEt | ε-CL | 25°C, THF | ~100 (few min) | >60 | 1.25-1.45 | ed.ac.uk |

| Macrocyclic Tetra-NHC In-OEt | ε-CL | Room Temp | >95 | Linear w/ conv. | 1.09-1.16 | acs.org |

This table is representative and conditions such as monomer/catalyst ratio vary between studies.

A significant advantage of using indium-based catalysts in lactide polymerization is the ability to control the microstructure of the resulting polylactide (PLA). The arrangement of stereocenters in the polymer chain (tacticity) dramatically influences its physical properties, such as crystallinity and melting point. core.ac.uked.ac.uk Depending on the catalyst structure, indium systems can produce atactic (random), heterotactic (alternating), or isotactic (uniform) PLA. acs.orged.ac.uk

For example, simple systems prepared in situ from indium(III) chloride, benzyl (B1604629) alcohol, and triethylamine (B128534) have been shown to produce highly heterotactic PLA (P_r up to 0.86), likely through a chain-end stereocontrol mechanism. acs.org In contrast, chiral indium salen and phosphasalen complexes can be highly isoselective, producing isotactic PLA with a probability of isotactic diad formation (P_i) greater than 0.90. ed.ac.ukacs.org This isoselectivity is often attributed to an enantiomorphic site control mechanism, where the chiral catalyst preferentially selects one enantiomer of the racemic lactide monomer. researchgate.neted.ac.uk The ability to create stereoblock PLA, which has enhanced thermal properties, is a key driver of this research. ed.ac.ukacs.org

The following table presents the stereoselectivity achieved with different indium catalysts for the polymerization of racemic lactide.

| Catalyst System | Control Mechanism | Stereoselectivity | Source |

| InCl₃/BnOH/NEt₃ | Chain-End | Heterotactic (P_r = 0.86) | acs.org |

| rac-[(ONNO)InCl]₂(μ-OEt)(μ-Cl) | Enantiomorphic Site | Isotactic (P_m = 0.75) | researchgate.netresearchgate.net |

| Chiral Salen-In-OEt | Enantiomorphic Site | Isotactic (P_m up to 0.80) | acs.org |

| meso-Phosphasalen-In-OtBu | Chain-End | Isotactic (P_i = 0.92) | ed.ac.uk |

P_r = probability of racemic linkage; P_m = probability of meso linkage (for isotactic bias); P_i = probability of isotactic diad formation.

The mechanism of ring-opening polymerization catalyzed by indium complexes is generally accepted to proceed via a coordination-insertion mechanism. researchgate.netacs.org In this pathway, the cyclic ester monomer first coordinates to the Lewis acidic indium center. This is followed by the nucleophilic attack of the alkoxide group (e.g., tert-butoxide) on the carbonyl carbon of the monomer, leading to the opening of the ester ring and insertion of the monomer into the indium-alkoxide bond. The process regenerates an alkoxide at the end of the growing polymer chain, which can then propagate the polymerization by attacking another monomer molecule. researchgate.net

Kinetic studies have provided further insight into this process. For the system using InCl₃/BnOH/NEt₃, the polymerization rate was found to be first-order with respect to the indium catalyst concentration and zero-order with respect to the alcohol concentration, suggesting that the formation of the active indium alkoxide species is rapid and that the monomer coordination/insertion is the rate-determining step. acs.org For other well-defined indium alkoxide catalysts, the rate is typically first-order in both catalyst and monomer concentration. researchgate.net

The aggregation state of the indium catalyst in solution is also a critical factor. scispace.comresearchgate.net Many indium alkoxide complexes exist as dimers in the solid state and in solution. scispace.comresearchgate.net Kinetic studies have shown that these dimeric species may need to dissociate into more active monomeric species for polymerization to occur, sometimes resulting in an initiation period. researchgate.netscispace.com Researchers have developed strategies to overcome this aggregation, such as using chelating alkoxides, to generate more active, mononuclear catalysts. scispace.com

Other this compound Mediated Organic Transformations

While the use of this compound and related alkoxides is heavily concentrated in the field of ring-opening polymerization, some literature points to its role in other organic reactions, often as a precursor or reagent in ligand exchange reactions.

Based on a comprehensive review of the scientific literature, there are no specific, well-documented examples of deoxygenative dimerization reactions directly catalyzed by this compound. Research in this area tends to focus on other transition metals or different forms of indium reagents.

This compound can participate in functional group transformations primarily through ligand exchange reactions. For example, it can react with other metal halides, such as tin(II) chloride, to form new heteroleptic indium(III)–tin(II) alkoxide clusters via ligand exchange. acs.org It is also used as a synthon for creating other indium alkoxide catalysts. The reaction of an indium chloride complex with potassium tert-butoxide is a common method to synthesize indium tert-butoxide complexes in situ for catalytic applications like ROP. researchgate.net A stoichiometric reaction between Indium(III) tris(cyclopentadienide) and tert-butyl alcohol has been shown to eliminate cyclopentadiene (B3395910) to form a dimeric di(cyclopentadienyl)indium tert-butoxide, [(C₅H₅)₂InO(t-Bu)]₂. acs.org However, beyond its role as a precursor in polymerization catalysis and these stoichiometric ligand exchanges, its application as a general catalyst for other functional group transformations is not widely reported. Broader transformations are typically accomplished using more common indium catalysts like indium(III) chloride and indium(III) triflate. researchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of metal complexes, providing a balance between computational cost and accuracy. For Indium(III) tert-butoxide, DFT calculations offer deep insights into its molecular and electronic characteristics.

Ground State and Excited State Geometry Optimizations

Computational geometry optimization aims to find the minimum energy structure of a molecule. For this compound, in its monomeric form, a trigonal planar geometry around the central indium atom is anticipated, dictated by the three bulky tert-butoxide ligands. However, due to the electron-deficient nature of the indium center, it often forms dimers or higher aggregates to achieve electronic saturation. researchgate.net In the dimeric form, [In(OᵗBu)₃]₂, the indium atoms are typically bridged by two tert-butoxide ligands, leading to a distorted tetrahedral or trigonal bipyramidal geometry around each indium center. researchgate.net

Table 1: Representative Optimized Geometric Parameters for Monomeric and Dimeric this compound (Illustrative)

| Parameter | Monomer (Calculated) | Dimer (Calculated) |

| In-O (terminal) Bond Length | ~2.00 Å | ~1.99 Å |

| In-O (bridging) Bond Length | N/A | ~2.15 Å |

| O-In-O Angle | ~120° | ~110° (terminal), ~78° (ring) |

| In-O-In Angle | N/A | ~102° |

| Point Group | D₃ₕ (idealized) | D₂ₕ (idealized) |

Note: This data is illustrative and based on trends observed in computational studies of similar indium alkoxide complexes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. numberanalytics.com The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com

For this compound, the HOMO is typically localized on the p-orbitals of the oxygen atoms of the tert-butoxide ligands. The LUMO, on the other hand, is primarily centered on the vacant p-orbitals of the indium atom. This distribution makes the oxygen atoms nucleophilic and the indium atom electrophilic, defining its role as a Lewis acid.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Contribution |

| LUMO | -1.5 | In (p-orbitals) |

| HOMO | -6.8 | O (p-orbitals) |

| HOMO-LUMO Gap | 5.3 | - |

Note: These values are representative and can vary depending on the level of theory and basis set used in the DFT calculations.

Bonding Analysis and Charge Distribution

Bonding in this compound is characterized by a significant ionic component due to the difference in electronegativity between indium and oxygen. Computational methods like Natural Bond Orbital (NBO) analysis are employed to quantify the charge distribution and understand the nature of the chemical bonds. scispace.com

These analyses typically reveal a substantial positive charge on the indium atom and negative charges on the oxygen atoms, confirming the high polarity of the In-O bonds. The Lewis acidity of the indium center, a crucial aspect of its chemistry, can be correlated with this positive charge. researchgate.net Computational studies comparing indium and gallium alkoxides have shown that the larger ionic radius and different electronic properties of indium influence its Lewis acidity and catalytic activity. acs.org

Computational Elucidation of Reaction Mechanisms

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This provides a detailed, step-by-step understanding of reaction mechanisms.

Transition State Identification and Reaction Energetics

A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. Computational chemists use various algorithms to locate these saddle points on the potential energy surface. For reactions involving this compound, such as in catalysis, identifying the transition states for initiation and propagation steps is crucial.

For example, in the ring-opening polymerization of cyclic esters, an indium alkoxide catalyst initiates the reaction by coordinating to the ester and then attacking the carbonyl carbon. mdpi.comrsc.org DFT calculations can model this process, identifying the transition state for the nucleophilic attack and calculating its activation energy (the energy difference between the reactants and the transition state). mdpi.com Lower activation energies correspond to faster reactions. nih.gov

Prediction of Reaction Pathways and Selectivity

When multiple reaction pathways are possible, computational chemistry can predict which one is more favorable by comparing the energetics of the respective transition states and intermediates. acs.org This is particularly important for understanding selectivity in catalysis.

In the context of stereoselective polymerization, DFT has been used to explain how chiral indium catalysts control the stereochemistry of the resulting polymer. nsf.gov By calculating the energies of the transition states leading to different stereoisomers, researchers can predict and rationalize the observed selectivity. nsf.gov For instance, in the copolymerization of CO₂ and cyclohexene (B86901) oxide using an indium(III) phosphasalen catalyst, DFT studies have elucidated the mechanism and the origins of stereocontrol. nsf.gov These studies often reveal that subtle steric and electronic interactions within the catalyst-substrate complex, which can be meticulously analyzed through computational models, govern the reaction's outcome.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, offering insights into the dynamic behavior of systems in different phases. For this compound, MD simulations could provide crucial information about its behavior in solution and the dynamics of its constituent parts.

Investigation of Solution-Phase Behavior

While specific MD simulation studies on this compound in solution are scarce, the methodology has been applied to other metal alkoxide systems, such as those of silicon and aluminum. nih.govsemanticscholar.org These studies typically investigate the processes of hydrolysis and condensation, which are fundamental to the sol-gel synthesis of metal oxides. nih.govsemanticscholar.org

An MD simulation of this compound would likely involve placing the molecule in a simulation box filled with solvent molecules (e.g., an organic solvent in which it is soluble). The simulation would track the trajectories of all atoms, governed by a chosen force field that describes the interatomic potentials. Key aspects that could be investigated include:

Solvation Structure: How solvent molecules arrange themselves around the this compound molecule.

Aggregation: Whether individual this compound molecules tend to cluster together in solution. Many metal alkoxides exist as dimers or larger oligomers, and MD simulations could predict the stability of such aggregates.

Such simulations would be instrumental in understanding the initial stages of its decomposition to form indium oxide, a process for which it is a known precursor.

Ligand Dynamics and Interactions

The tert-butoxide ligands play a critical role in the chemistry of this compound. MD simulations can be used to study their dynamic behavior in detail. This includes the rotation of the tert-butyl groups and the flexibility of the In-O-C bonds.

A key phenomenon that could be studied is ligand exchange , where a tert-butoxide ligand is replaced by another molecule from the solution, such as a solvent molecule or a water molecule during hydrolysis. While direct MD studies on this process for this compound are not readily found, the principles are well-established. The simulation would allow for the observation of the approach of the incoming ligand, the mechanism of attachment to the indium center, and the subsequent departure of the original tert-butoxide group. The energetics of this process could also be calculated to determine its feasibility.

Prediction of Catalytic Activity and Material Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is widely used to predict catalytic activity and material properties. Although specific DFT studies on this compound are limited, extensive research on indium oxide (In₂O₃) catalysts, for which the tert-butoxide is a precursor, provides a framework for understanding its potential. mdpi.comnih.govnih.gov

DFT calculations could be employed to predict a range of properties for this compound:

Electronic Properties: The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. These are crucial for understanding the molecule's reactivity and its potential as a precursor for semiconductor materials.

Reaction Mechanisms: DFT can be used to map out the energy profiles of reactions involving this compound. For example, in the context of catalysis, it could model the binding of a substrate to the indium center and the subsequent steps of a catalytic cycle. Comparative DFT studies on gallium and indium alkoxide complexes in polymerization catalysis have shown that indium complexes are often more reactive, a finding that can be rationalized through computational analysis of the electronic structure and reaction pathways. nih.govresearchgate.netacs.org

Precursor Decomposition: DFT calculations can elucidate the mechanism of thermal decomposition of this compound to form indium oxide. This would involve calculating the energetics of bond cleavage and formation, providing insights into the temperatures required and the intermediate species formed.

While direct computational data for this compound is sparse, the table below summarizes the types of properties that can be predicted using computational methods, based on studies of analogous systems.

| Property Category | Specific Property | Computational Method | Relevance |

| Structural | Bond lengths and angles | DFT | Fundamental molecular geometry |

| Dimerization/Oligomerization energy | DFT | Predicts aggregation state | |

| Electronic | HOMO-LUMO gap | DFT | Reactivity, electronic properties of derived materials |

| Partial atomic charges | DFT | Understanding bond polarity and reactive sites | |

| Dynamic | Diffusion coefficient in solution | MD | Macroscopic transport properties |

| Ligand exchange frequency | MD | Reactivity in solution, hydrolysis rates | |

| Catalytic | Substrate binding energy | DFT | First step in a catalytic cycle |

| Reaction barriers | DFT | Predicts reaction rates and catalytic efficiency |

Further dedicated computational studies on this compound are needed to fully characterize its behavior and potential applications from a theoretical standpoint.

Future Research Directions and Interdisciplinary Prospects

Advanced Precursor Development for Next-Generation Materials

Indium(III) tert-butoxide serves as a critical single-source precursor (SSP) for the synthesis of advanced materials, particularly indium-based transparent conducting oxides (TCOs) like indium tin oxide (ITO). acs.orgamericanelements.comresearchgate.net Future research is focused on modifying and designing new precursors to enhance material properties and deposition processes such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). rsc.orgresearchgate.netabcr.com

The development of new homo- and heteroleptic indium(III)-tin(II) alkoxide precursors is a promising area. acs.org These precursors allow for low-temperature synthesis of tin-rich ITO, which is crucial for applications in flexible electronics and photovoltaics. acs.orgbham.ac.uk The goal is to create more stable and reliable alternatives to existing precursors that are often sensitive to air and moisture. acs.org

Another key area is the development of precursors for the ALD of various metal oxides. rsc.orgscispace.com ALD offers precise, atomic-level control over film thickness and composition, which is essential for fabricating next-generation electronic and optoelectronic devices. scispace.comacs.org Research is underway to synthesize indium-based precursors with optimal volatility and reactivity for ALD processes. rsc.org

Table 1: Examples of Indium-Containing Precursors for Advanced Materials

| Precursor/Precursor System | Target Material | Deposition Method | Key Advantages |

|---|---|---|---|

| (tBuO)Sn(μ-OtBu)₂In(OtBu)₂ | Tin-rich Indium Tin Oxide (ITO) | Solution Processing | Low-temperature synthesis, high tin incorporation. acs.org |

| Indium(III) acetylacetonate (B107027) / H₂S | Indium Sulfide (In₂S₃) | ALCVD | Excellent step coverage for buffer layers in solar cells. researchgate.net |

| Me₂InNMe₂ | Indium-based films | ALD | Explored for varying deposition properties. rsc.org |

Expansion of Catalytic Scope and Efficiency

Indium(III) compounds, including the tert-butoxide derivative, are recognized for their Lewis acidic character, making them effective catalysts in a variety of organic transformations. acs.orgresearchgate.netresearchgate.net Future research aims to broaden the catalytic applications of this compound and enhance its efficiency.

One area of focus is its use in ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters. researchgate.net Indium-based catalysts have shown promise in this field, and further research could lead to more active and selective catalysts for the synthesis of sustainable polymers. researchgate.net The Lewis acidity of the indium center plays a crucial role in facilitating these reactions. researchgate.net

Another promising direction is in cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. acs.orgresearchgate.netresearchgate.netacs.org While palladium and nickel catalysts are more common, indium-based systems offer unique reactivity and selectivity. researchgate.netacs.org Research into ligand-free indium(III)-catalyzed Heck-type reactions and other cross-coupling processes could provide more environmentally friendly and cost-effective synthetic routes. researchgate.net The development of indium-based catalysts for the synthesis of bioactive heterocyclic compounds is also an active area of investigation. nih.gov

Furthermore, indium catalysts are being explored for their potential in cycloaddition reactions, such as the hetero-Diels-Alder reaction, to produce complex molecular architectures with high efficiency and stereoselectivity. researchgate.net

Integration with Advanced Spectroscopic Techniques for In Situ Monitoring

Understanding the reaction mechanisms and decomposition pathways of this compound is crucial for optimizing its use as a precursor and catalyst. The integration of advanced spectroscopic techniques for in situ monitoring is a key future research direction. jos.ac.cnfrontiersin.org

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are vital for characterizing the structure and reactivity of indium alkoxide precursors and their decomposition products. acs.orgrsc.orgcore.ac.uk In situ NMR studies can provide real-time information on reaction progress and the formation of intermediates. acs.orgcore.ac.uk For instance, monitoring the reaction of indium(III) chloride with tin(II) tert-butoxide by NMR has been used to identify the formation of specific bimetallic clusters. acs.org

Mass spectrometry, particularly in conjunction with techniques like Direct Insertion Probe Chemical Ionization (DIP-CI), can help elucidate the fragmentation patterns of these precursors, offering insights into potential gas-phase decomposition pathways in CVD processes. rsc.org